3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide 3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.: 921571-39-3
VCID: VC6554537
InChI: InChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26)
SMILES: COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide

CAS No.: 921571-39-3

Cat. No.: VC6554537

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide - 921571-39-3

Specification

CAS No. 921571-39-3
Molecular Formula C22H23N3O3
Molecular Weight 377.444
IUPAC Name 3-(4-methoxyphenyl)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]propanamide
Standard InChI InChI=1S/C22H23N3O3/c1-28-19-10-7-17(8-11-19)9-13-21(26)23-15-16-25-22(27)14-12-20(24-25)18-5-3-2-4-6-18/h2-8,10-12,14H,9,13,15-16H2,1H3,(H,23,26)
Standard InChI Key CATWXOZVDYGTDM-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3

Introduction

3-(4-Methoxyphenyl)-N-(2-(6-Oxo-3-Phenylpyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antitumor, and enzyme inhibitory effects. This article provides a detailed exploration of the compound's chemical properties, synthesis, potential applications, and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from commercially available precursors:

  • Formation of the Pyridazinone Core:

    • The pyridazinone nucleus is synthesized via cyclization reactions involving hydrazine derivatives and diketones.

  • Attachment of the Phenyl Group:

    • A phenyl substituent is introduced through electrophilic aromatic substitution or coupling reactions.

  • Amide Formation:

    • The final step involves coupling the pyridazinone intermediate with a methoxyphenyl-propanoyl chloride derivative using amide bond-forming reagents such as carbodiimides.

Each step requires careful optimization to ensure high yield and purity.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

TechniquePurpose
1H NMR & 13C NMRIdentification of hydrogen and carbon environments in the molecule.
Mass Spectrometry (MS)Determination of molecular weight and fragmentation patterns.
Infrared Spectroscopy (IR)Detection of functional groups such as amides and ketones.
X-Ray CrystallographyStructural elucidation at atomic resolution (if crystalline).

These methods ensure accurate identification and validation of the compound's structure.

Potential Applications

The compound's structure suggests several applications:

  • Pharmaceutical Development:

    • Potential lead compound for anti-inflammatory or anticancer drug discovery.

  • Chemical Biology Tools:

    • May serve as a probe for studying enzyme mechanisms or protein-ligand interactions.

  • Material Science:

    • Aromatic amides like this compound could be explored for supramolecular chemistry applications due to their hydrogen-bonding capabilities.

Research Gaps and Future Directions

While promising, research on this compound is still in its nascent stages:

  • Biological Testing:

    • In vitro and in vivo studies are needed to evaluate pharmacokinetics, toxicity, and efficacy.

  • Structure-Activity Relationship (SAR):

    • Modifications to the methoxyphenyl or pyridazinone groups could optimize activity.

  • Computational Studies:

    • Molecular docking and dynamics simulations can predict target interactions.

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